6-bromo-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
6-BROMO-N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and pyrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Properties
Molecular Formula |
C13H12BrClN6O |
|---|---|
Molecular Weight |
383.63 g/mol |
IUPAC Name |
6-bromo-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H12BrClN6O/c1-19(7-11-9(15)5-17-20(11)2)13(22)10-3-12-16-4-8(14)6-21(12)18-10/h3-6H,7H2,1-2H3 |
InChI Key |
BLSQMYOTWGSPKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN(C)C(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require the use of catalysts such as palladium or copper and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
6-BROMO-N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole-containing compound with similar biological activities.
Imidazole derivatives: Compounds with a similar heterocyclic structure and diverse biological properties.
Uniqueness
6-BROMO-N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
